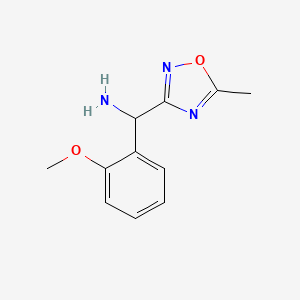
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom.
Preparation Methods
The synthesis of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, and the yields are generally moderate to excellent .
Chemical Reactions Analysis
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include carboxylic acids, acyl chlorides, esters, aldehydes, and cyclic anhydrides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carboxylic acids can lead to the formation of amides, while reactions with aldehydes can produce imines .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it has been studied for its potential as an antidiabetic agent due to its antiglycation activity . Additionally, oxadiazole derivatives, including (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine, have shown promise as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . In material science, oxadiazoles are used in the development of energetic materials, fluorescent dyes, and sensors .
Mechanism of Action
The mechanism of action of (2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, its antiglycation activity is attributed to its ability to inhibit the formation of advanced glycation end-products (AGEs) by reacting with the amino groups of proteins and sugar molecules . This inhibition helps prevent the oxidative stress and chronic hyperglycemia associated with diabetic complications .
Comparison with Similar Compounds
(2-Methoxyphenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine can be compared with other oxadiazole derivatives, such as 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole and 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13N3O2/c1-7-13-11(14-16-7)10(12)8-5-3-4-6-9(8)15-2/h3-6,10H,12H2,1-2H3 |
InChI Key |
IHRMLUPHMMGILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC=CC=C2OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

![(5Z)-5-(4-fluorobenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12122036.png)

![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![9-(4-chlorophenyl)-6-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122058.png)
![Benzoic acid, 2-[[[2-(4-fluorophenyl)ethyl]amino]carbonyl]-](/img/structure/B12122061.png)

![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)

